molecular formula C14H24O3 B14513834 3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one CAS No. 62668-48-8

3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one

Cat. No.: B14513834
CAS No.: 62668-48-8
M. Wt: 240.34 g/mol
InChI Key: TXJHSVWXXZZZNY-UHFFFAOYSA-N
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Description

3-(Butoxymethyl)-2-oxaspiro[45]decan-1-one is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of oxaspirocycles . The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions to ensure high yield and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound’s properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. For instance, similar spirocyclic compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s structure allows it to fit into the active site of RIPK1, blocking its activity and preventing the necroptosis pathway from being activated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one stands out due to its butoxymethyl group, which imparts unique chemical properties and potential biological activities. Compared to other spirocyclic compounds, it offers distinct reactivity and interaction profiles, making it a valuable compound for further research and development.

Properties

CAS No.

62668-48-8

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

3-(butoxymethyl)-2-oxaspiro[4.5]decan-1-one

InChI

InChI=1S/C14H24O3/c1-2-3-9-16-11-12-10-14(13(15)17-12)7-5-4-6-8-14/h12H,2-11H2,1H3

InChI Key

TXJHSVWXXZZZNY-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1CC2(CCCCC2)C(=O)O1

Origin of Product

United States

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